N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that features a benzofuran ring fused with a triazole moiety
Mechanism of Action
Target of action
1,2,3-Triazoles are known to interact with a variety of biological targets. For instance, some 1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Mode of action
The mode of action of 1,2,3-triazoles can vary greatly depending on the specific compound and its targets. Some triazole derivatives have been found to inhibit enzymes, while others may interact with cellular structures or processes .
Biochemical pathways
The biochemical pathways affected by 1,2,3-triazoles can be diverse, depending on the specific compound and its targets. Some triazole derivatives have been found to affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 1,2,3-triazoles can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and properties .
Result of action
The results of the action of 1,2,3-triazoles can vary greatly depending on the specific compound and its targets. Some triazole derivatives have been found to have antiproliferative activity against select cancer cell lines .
Action environment
The action of 1,2,3-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:
N2-Arylation of 4,5-dibromo-2H-1,2,3-triazole: This step introduces the triazole ring.
Hydrogenation: This step reduces the intermediate compound.
Sandmeyer Iodination: This step introduces an iodine atom into the molecule.
Grignard Carboxylation: This step forms the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Benzofuran Derivatives: These compounds share the benzofuran ring and are used in various medicinal and industrial applications.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(14-7-8-17-15-5-6-16-17)12-9-10-3-1-2-4-11(10)19-12/h1-6,9H,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQARDDNXIVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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